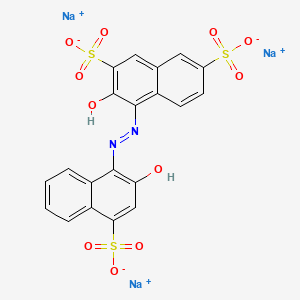

Hydroxynaphthol blue

概要

説明

Synthesis Analysis

HNB is synthesized through a cyclodehydration route, leading to compounds with significant optical properties influenced by the solution's pH. For instance, at higher pH values, deprotonation yields a merocyanine-type dye exhibiting red-shifted absorption bands and dual emission. This synthesis process underscores HNB's photoacidic behavior and its interaction with cucurbit[7]uril, affecting its acidity levels in both ground and excited states (Becher et al., 2017).

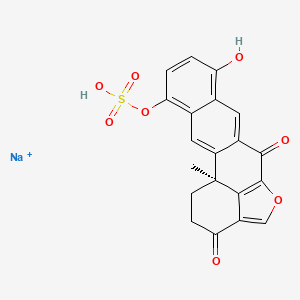

Molecular Structure Analysis

HNB's molecular structure is pivotal in its interaction with various analytes and ions. Its complex formation capabilities, particularly with lanthanide and alkaline earth metals, highlight its role in spectrophotometry. The formation constants calculated for these complexes underline the importance of HNB's structure in its analytical applications (Brittain, 1978).

Chemical Reactions and Properties

Chemical reactions involving HNB, such as its role in visual detection assays and colorimetric LAMP (Loop-Mediated Isothermal Amplification), underscore its chemical reactivity. HNB's interaction with hydrogen peroxide, leading to color changes from violet to sky blue, exemplifies its utility in DNA and RNA detection without the need for thermal cycling (Goto et al., 2009).

Physical Properties Analysis

The physical properties of HNB, such as its solvatochromic behavior in different solvents, are crucial for its application in analytical chemistry. The shifts in its visible absorption band in polar and protic solvents, resulting in color changes, are indicative of its physical interaction with the solvent environment, impacting its analytical utility (Rad‐Moghadam et al., 2016).

Chemical Properties Analysis

HNB's chemical properties, such as its role in the spectrophotometric and derivative spectrophotometric determination of metals like aluminium, showcase its versatility as an analytical reagent. The development of colorimetric assays based on HNB for various analytes highlights its widespread applicability and the influence of its chemical properties on analytical outcomes (Ferreira et al., 1994).

科学的研究の応用

Plant Pathology

Hydroxynaphthol Blue (HNB) is used in the field of plant pathology for the detection of the seed-borne pathogen Sarocladium oryzae in rice seeds .

Application Summary

The development of a rapid and on-site detection method for S. oryzae is important to ensure the health of rice seeds . A colorimetric hydroxy naphthol blue based loop-mediated isothermal amplification (LAMP) detection assay was developed for this purpose .

Method of Application

Primers were designed based on the β-tubulin region of S. oryzae. The LAMP technique was used, which offers quick, high-specific amplification of target template sequences at a single temperature . Hydroxy naphthol blue was added in the reaction process prior to amplification .

Results

The LAMP technique was extremely sensitive, detecting the presence of the S. oryzae template at concentrations as low as 10 fg in 30 minutes at 65°C . A colour shift from violet to deep sky blue was seen in the vicinity of the target pathogen only .

Wastewater Treatment

Hydroxynaphthol Blue is used in the treatment of wastewater from the textile industry .

Application Summary

This research advocates for the remediation of methylene blue (MB), hydroxy naphthol blue (HNB), and trypan blue (TB) through the electro-Fenton (EF) procedure in aqueous media using iron anodes .

Method of Application

To enhance the effectiveness of this technique, the integration of sparging air (SA) was introduced . In the EF process, the destruction of chemical oxygen demand (COD) for MB, TB, and HNB was achieved .

Results

With the incorporation of SA, the EF process further improved the degradation of COD for MB, TB, and HNB . The specific electrical energy consumption (SEEC) reached 2.4, 0.8, and 1.99 kWh kg −1 COD for the 89% reduction of MB and TB and 92% reduction of HNB can be achieved through EF+SA .

Complexometric Titrations

Hydroxynaphthol Blue is used as an indicator in complexometric titrations .

Application Summary

Complexometric titrations are a type of volumetric analysis that can be used to determine the concentration of certain metal ions in solution . Hydroxynaphthol Blue is used as an indicator to determine the endpoint of these titrations .

Method of Application

In a complexometric titration, a solution of a metal ion is titrated with a solution of a ligand (also known as a complexing agent) that can form a complex with the metal ion . Hydroxynaphthol Blue is added to the solution, and the color change at the endpoint indicates when all of the metal ions have reacted .

Results

The results of a complexometric titration can provide accurate and precise measurements of the concentration of metal ions in a solution .

Determination of Calcium

Hydroxynaphthol Blue is used for the EDTA titrimetric determination of calcium .

Application Summary

EDTA (ethylenediaminetetraacetic acid) is a chelating agent that can form complexes with metal ions, including calcium . Hydroxynaphthol Blue is used as an indicator in this process to determine the concentration of calcium in a sample .

Method of Application

In an EDTA titration, a sample is titrated with a solution of EDTA . Hydroxynaphthol Blue is added to the solution, and the color change at the endpoint indicates when all of the calcium ions have reacted .

Results

The results of an EDTA titration can provide accurate and precise measurements of the concentration of calcium in a sample .

Detection of Sarocladium Oryzae in Rice Seeds

Hydroxynaphthol Blue (HNB) is used in the field of plant pathology for the detection of the seed-borne pathogen Sarocladium oryzae in rice seeds .

Application Summary

The development of a rapid and on-site detection method for S. oryzae is important to ensure the health of rice seeds . A colorimetric hydroxy naphthol blue based loop-mediated isothermal amplification (LAMP) detection assay was developed for this purpose .

Method of Application

Primers were designed based on the β-tubulin region of S. oryzae. The LAMP technique was used, which offers quick, high-specific amplification of target template sequences at a single temperature . Hydroxy naphthol blue was added in the reaction process prior to amplification .

Results

The LAMP technique was extremely sensitive, detecting the presence of the S. oryzae template at concentrations as low as 10 fg in 30 minutes at 65°C . A colour shift from violet to deep sky blue was seen in the vicinity of the target pathogen only .

Wastewater Treatment

Hydroxynaphthol Blue is used in the treatment of wastewater from the textile industry .

Application Summary

This research advocates for the remediation of methylene blue (MB), hydroxy naphthol blue (HNB), and trypan blue (TB) through the electro-Fenton (EF) procedure in aqueous media using iron anodes .

Method of Application

To enhance the effectiveness of this technique, the integration of sparging air (SA) was introduced . In the EF process, the destruction of chemical oxygen demand (COD) for MB, TB, and HNB was achieved .

Results

With the incorporation of SA, the EF process further improved the degradation of COD for MB, TB, and HNB . The specific electrical energy consumption (SEEC) reached 2.4, 0.8, and 1.99 kWh kg −1 COD for the 89% reduction of MB and TB and 92% reduction of HNB can be achieved through EF+SA .

Safety And Hazards

Hydroxynaphthol Blue can cause serious eye irritation . Inhalation may irritate the nose, throat, and upper respiratory tract, and ingestion of large quantities may cause gastrointestinal irritation, nausea, and vomiting . It is recommended to avoid ingestion and inhalation, avoid dust formation, and not to get it in eyes, on skin, or on clothing .

将来の方向性

Hydroxynaphthol Blue has been used in the development of a novel single nucleotide polymorphism loop-mediated isothermal amplification (SNP–LAMP) approach for the easier and quicker detection of pyrimethamine resistance in Plasmodium falciparum malaria . This suggests potential future applications in the field of molecular diagnostics.

特性

IUPAC Name |

trisodium;3-hydroxy-4-[(2-hydroxy-4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O11S3.3Na/c23-15-9-16(35(28,29)30)13-3-1-2-4-14(13)18(15)21-22-19-12-6-5-11(34(25,26)27)7-10(12)8-17(20(19)24)36(31,32)33;;;/h1-9,23-24H,(H,25,26,27)(H,28,29,30)(H,31,32,33);;;/q;3*+1/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUIINJJXRXMPGT-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=C2N=NC3=C4C=CC(=CC4=CC(=C3O)S(=O)(=O)[O-])S(=O)(=O)[O-])O)S(=O)(=O)[O-].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H11N2Na3O11S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8069852 | |

| Record name | Trisodium 3-hydroxy-4-((2-hydroxy-4-sulphonato-1-naphthyl)azo)naphthalene-2,7-disulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8069852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

620.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Powder; [MSDSonline] | |

| Record name | Hydroxynaphthol blue | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1968 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Hydroxynaphthol blue | |

CAS RN |

63451-35-4 | |

| Record name | Hydroxynaphthol blue | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063451354 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-[2-(2-hydroxy-4-sulfo-1-naphthalenyl)diazenyl]-, sodium salt (1:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trisodium 3-hydroxy-4-((2-hydroxy-4-sulphonato-1-naphthyl)azo)naphthalene-2,7-disulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8069852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trisodium 3-hydroxy-4-[(2-hydroxy-4-sulphonato-1-naphthyl)azo]naphthalene-2,7-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.343 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hydroxynaphthol blue | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VG5SKF7S6C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

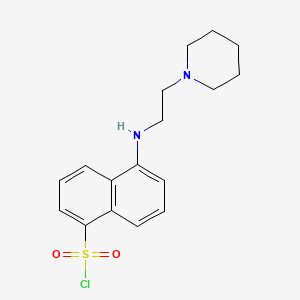

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(Difluoromethyl)-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid](/img/structure/B1199535.png)

![[4-[[3-(Benzyloxycarbonylamino)propyl]amino]butyl]carbamic acid tert-butyl ester](/img/structure/B1199540.png)